

physical and chemical properties of 1-(2-Methoxyphenyl)piperazine

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Compound of Interest

Compound Name: **1-(2-Methoxyphenyl)piperazine**

Cat. No.: **B120316**

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An In-depth Technical Guide to **1-(2-Methoxyphenyl)piperazine**

Introduction

1-(2-Methoxyphenyl)piperazine, also known as o-Methoxyphenylpiperazine (oMeOPP), is a phenylpiperazine derivative with significant applications in medicinal chemistry and pharmacology.^{[1][2]} It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.^{[1][3]} This compound is recognized for its serotonergic activity, primarily acting as a partial agonist at the 5-HT1A receptor.^[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its known pharmacological signaling pathway.

Physical and Chemical Properties

1-(2-Methoxyphenyl)piperazine is a compound that can appear as a white to off-white crystalline solid or a pale yellow to colorless liquid.^{[4][5]} It has a slight aromatic odor.^[5] The hydrochloride salt is a common form and typically presents as a white solid.^{[1][3]}

Quantitative Data Summary

The physical and chemical properties of **1-(2-Methoxyphenyl)piperazine** and its hydrochloride salt are summarized in the tables below. It is important to note that reported values may vary between different sources.

Table 1: Physical and Chemical Properties of **1-(2-Methoxyphenyl)piperazine** (Base)

Property	Value	Source(s)
Molecular Formula	$C_{11}H_{16}N_2O$	[4][5]
Molecular Weight	192.26 g/mol	[6][7]
CAS Number	35386-24-4	[8]
Appearance	White to off-white crystalline solid; Pale yellow to colorless liquid	[4][5][9]
Melting Point	28-31 °C; 35-40 °C; 45-48 °C; 172 °C	[4][5][6]
Boiling Point	130-133 °C at 0.1 mmHg; 275-278 °C; ~314.6 °C at 760 mmHg; 330 °C	[4][5][6]
Density	1.095 g/mL at 25 °C; ~1.09 g/cm ³ ; 1.1120 g/cm ³	[4][6]
Refractive Index	n _{20/D} 1.575	
Flash Point	110 °C (closed cup); 120 °C (estimate); 144.1 °C; >230 °F	[5][6][10]
pKa	8.98 ± 0.10 (Predicted); 13.33 ± 0.70 (Predicted)	[10][11]
Solubility	Soluble in organic solvents like ethanol, methanol, DMSO, and chloroform.[4][5] Slightly soluble in water.[5][6]	[4][5][6]

Table 2: Physical and Chemical Properties of **1-(2-Methoxyphenyl)piperazine** Hydrochloride

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₇ ClN ₂ O	[1][8][12]
Molecular Weight	228.72 g/mol	[8]
CAS Number	5464-78-8	[1][8][13]
Appearance	White solid	[1][3]
Melting Point	213 °C; 217-219 °C; 218-219 °C	[1][3][8][13]
Boiling Point	130-133 °C	[1]
Solubility	Very soluble in water and methanol; Freely soluble in chloroform; Very slightly soluble in ether; Insoluble in acetone and hexane.	[8]

Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)piperazine

Hydrochloride

Several synthetic routes for **1-(2-Methoxyphenyl)piperazine** hydrochloride have been reported.[3] A common method involves the condensation of an appropriate aniline with a bis(haloethyl)amine derivative.[3][12]

Method 1: Condensation of 2-Methoxyaniline with Bis(2-chloroethyl)amine Hydrochloride[3][12]

- Preparation of Bis(2-chloroethyl)amine Hydrochloride:
 - React diethanolamine with sulfonyl chloride in chloroform. The ratio of diethanolamine (kg) to sulfonyl chloride (L) to chloroform (L) is approximately 1:2.78:(1.276+1.848).[3]
 - Maintain the reaction temperature at 25-30 °C during the dropwise addition over ~2.5 hours.[3]

- Continuously stir for 1 hour after addition, then heat to reflux for 30 minutes.[3]
- Cool the mixture, filter the solid product, wash with chloroform, and dry to obtain bis(2-chloroethyl)amine hydrochloride as white crystals.[3]
- Condensation and Cyclization:
 - In a reaction vessel, combine 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate in n-butanol as the solvent.[3] The optimized feed ratio is approximately 1:1.60-1.67:1.10-1.12:4.70-4.85 (2-methoxyaniline (kg) : bis(2-chloroethyl)amine hydrochloride (kg) : potassium carbonate (kg) : n-butanol (L)).[3]
 - Heat the reaction mixture and maintain for 20-25 hours.[3]
 - After the reaction is complete, concentrate the solvent volume to about 1/6th.[3]
 - Recrystallize the product from ethanol to yield **1-(2-Methoxyphenyl)piperazine** hydrochloride as white crystals.[3]

Method 2: Buchwald-Hartwig Amination[1]

- Add 1-bromo-2-methoxybenzene and piperazine to a reaction flask.[1]
- Evacuate the flask and backfill with nitrogen gas.[1]
- Add toluene and bubble with N₂ for 10 minutes.[1]
- Add BINAP (a phosphine ligand) and Pd₂(dba)₃ (a palladium catalyst) to the mixture.[1]
- Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heat the solution to 60-70 °C.[1]
- Following the amination, protect the secondary amine of the piperazine ring with a Boc group by reacting with (Boc)₂O in DCM.[1]
- Purify the resulting Boc-protected intermediate by flash chromatography.[1]
- Deprotect the Boc group by adding excess HCl in ethyl acetate and stirring at room temperature for 1.5 hours.[1]

- Filter the resulting precipitate to obtain **1-(2-Methoxyphenyl)piperazine** hydrochloride.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the synthesized compound.
- Column: Atlantis T3C-18 reverse-phase column (5 μ m, 4.6 mm x 250 mm).[14]
- Mobile Phase: A gradient of 0.05% TFA in water (Solvent A) and methanol (Solvent B).[14]
- Gradient: 0-20% Solvent B over 20 minutes.[14]
- Flow Rate: 0.8 mL/min.[14]
- Detection: UV detection at 277 nm.[14]
- Result: Purity of >98% has been reported for **1-(2-Methoxyphenyl)piperazine** hydrochloride.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

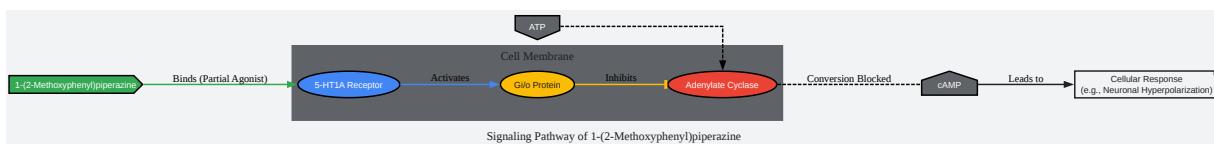
- Purpose: To confirm the chemical structure of the compound.
- Spectra: Both ^1H NMR and ^{13}C NMR spectra are used for structural elucidation.[7][15]
- Reference: The obtained spectra are compared with standard reference spectra for confirmation.[3][7]

Mass Spectrometry (MS)

- Purpose: To determine the molecular weight and fragmentation pattern of the compound.
- Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[1][7]
- Result: For the free base, a prominent peak at m/z 192 corresponding to the molecular ion $[\text{M}]^+$ is observed. In ESI, the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 193.1 is detected.[1][7]

Pharmacological Profile and Signaling Pathway

1-(2-Methoxyphenyl)piperazine is known for its interaction with serotonin receptors.^{[2][16]} It has a high affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist.^[2] Unlike some other phenylpiperazine derivatives, it shows no significant affinity for the 5-HT2 or dopamine receptors.^[2] This selective activity is indicative of potential antipsychotic-like effects.^[2] The activation of 5-HT1A receptors is a key mechanism for its pharmacological action.

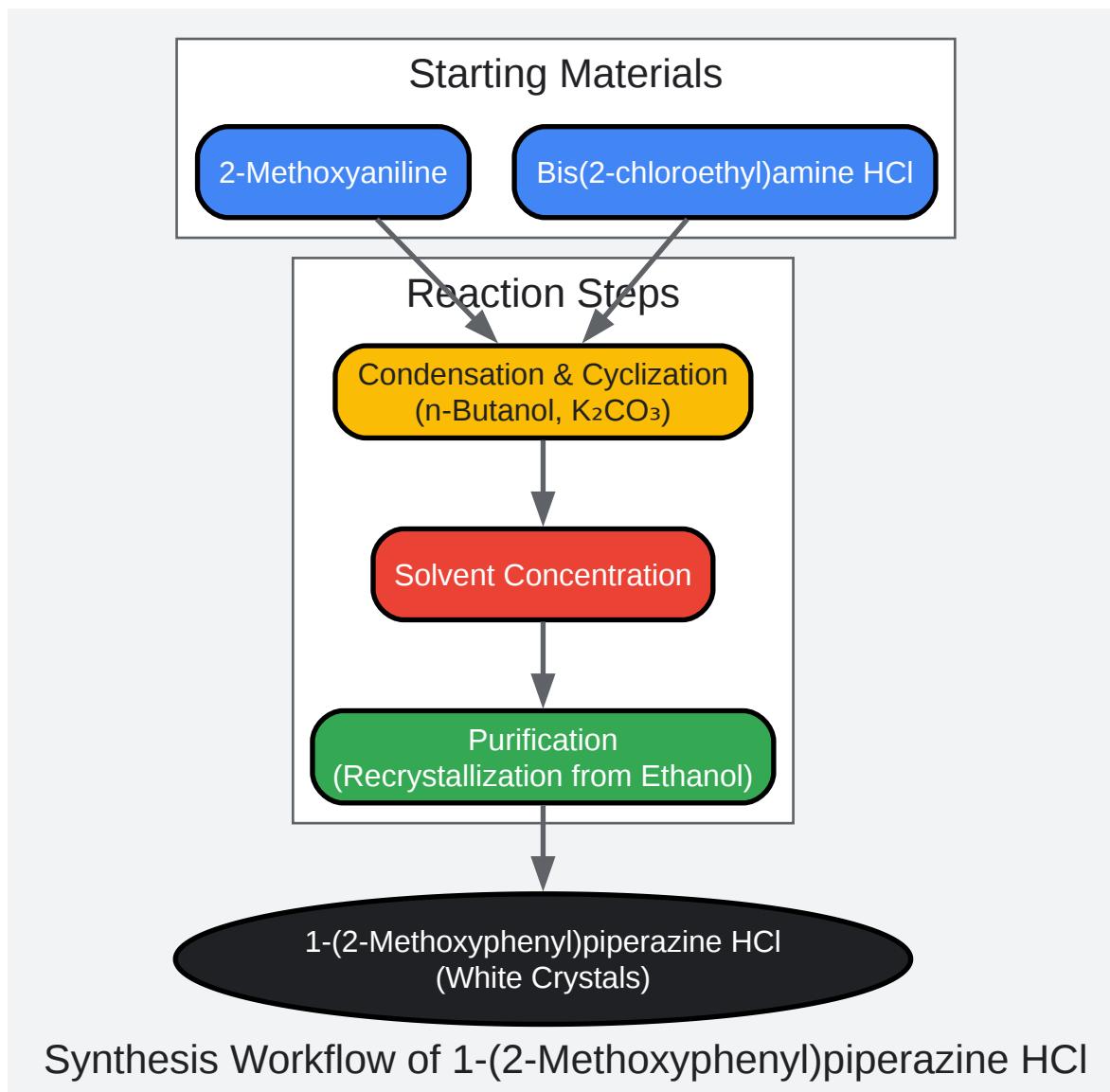


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Caption: Signaling pathway of **1-(2-Methoxyphenyl)piperazine** at the 5-HT1A receptor.

Synthesis Workflow Visualization

The synthesis of **1-(2-Methoxyphenyl)piperazine** hydrochloride from 2-methoxyaniline represents a key chemical process. The workflow involves the formation of an intermediate followed by cyclization and purification.

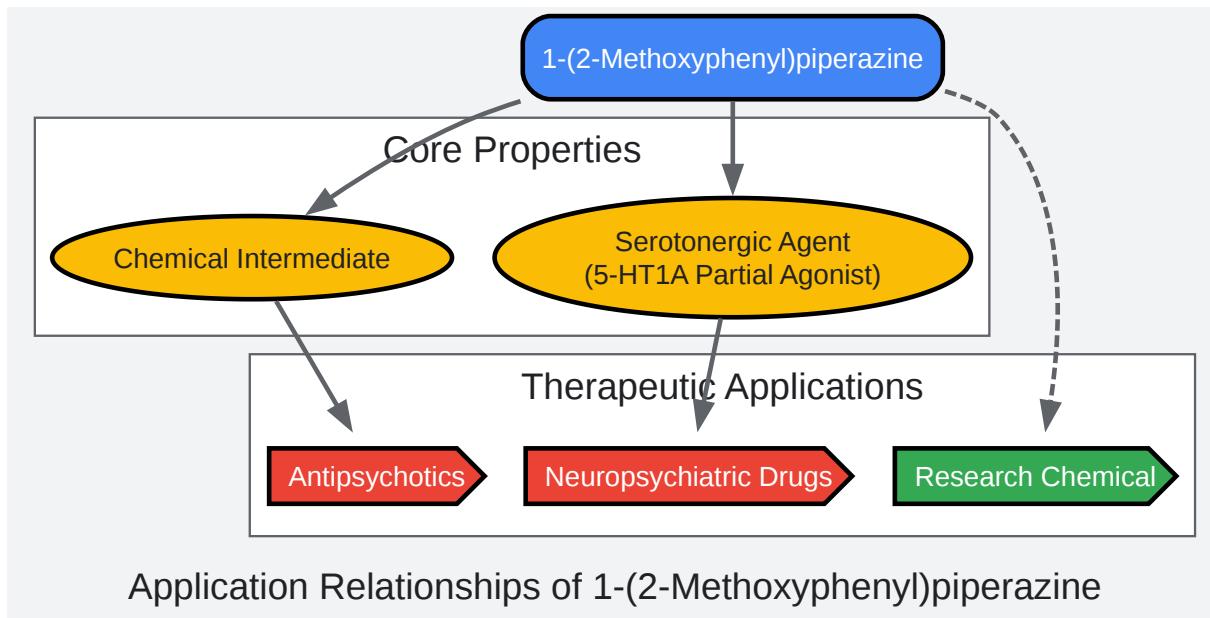


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Caption: Workflow for the synthesis of **1-(2-Methoxyphenyl)piperazine HCl**.

Logical Relationships in Application

1-(2-Methoxyphenyl)piperazine is a versatile building block in drug development, leading to various classes of therapeutic agents. Its primary pharmacological action influences its application in treating central nervous system disorders.



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Caption: Logical relationships between the compound's properties and its applications.

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